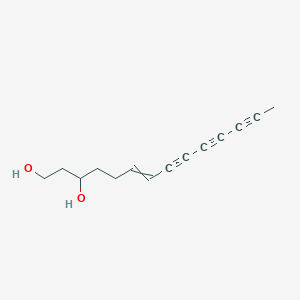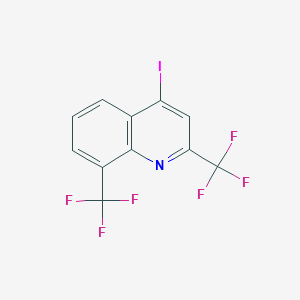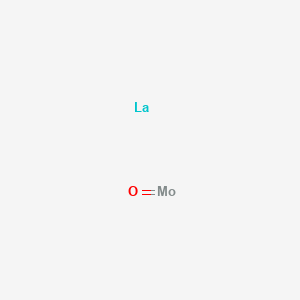
Lanthanum;oxomolybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum oxomolybdenum, also known as lanthanum molybdate, is a compound that combines lanthanum and molybdenum with oxygen. This compound is part of the LAMOX family, which is known for its fast oxide-ion conductivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum molybdate can be synthesized through various methods. One common approach is the citrate-nitrate auto-ignition process. In this method, lanthanum nitrate and ammonium molybdate are mixed with citric acid and then ignited to produce lanthanum molybdate . Another method involves the sol-gel technique, where lanthanum oxide and molybdenum oxide are dissolved in a solvent, followed by gelation and calcination .
Industrial Production Methods
Industrial production of lanthanum molybdate typically involves high-temperature solid-state reactions. Lanthanum oxide and molybdenum oxide powders are mixed and heated at temperatures above 800°C to form the desired compound. This method ensures high purity and crystallinity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with oxygen to form different oxides, and it can also participate in redox reactions with other metal ions .
Common Reagents and Conditions
Common reagents used in reactions with lanthanum molybdate include oxygen, hydrogen, and various acids. For example, lanthanum molybdate can react with hydrochloric acid to form lanthanum chloride and molybdenum chloride .
Major Products Formed
The major products formed from reactions involving lanthanum molybdate depend on the specific reaction conditions. For instance, oxidation reactions typically yield higher oxides of molybdenum, while reduction reactions can produce lower oxidation states of molybdenum .
Applications De Recherche Scientifique
Lanthanum molybdate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which lanthanum molybdate exerts its effects is primarily through its ability to conduct oxide ions. This property is due to the unique arrangement of lanthanum and molybdenum atoms in the crystal lattice, which facilitates the movement of oxide ions. The compound’s high ionic conductivity makes it an excellent material for applications requiring efficient ion transport .
Comparaison Avec Des Composés Similaires
Lanthanum molybdate can be compared with other similar compounds, such as:
Stabilized Zirconia: Both compounds exhibit high oxide-ion conductivity, but lanthanum molybdate has a lower activation energy for ion transport.
Conclusion
Lanthanum molybdate is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, such as high oxide-ion conductivity and stability, make it a valuable material for research and development in fields ranging from chemistry to medicine.
Propriétés
Numéro CAS |
147231-37-6 |
|---|---|
Formule moléculaire |
LaMoO |
Poids moléculaire |
250.85 g/mol |
Nom IUPAC |
lanthanum;oxomolybdenum |
InChI |
InChI=1S/La.Mo.O |
Clé InChI |
SCJGVKYSOPVNSS-UHFFFAOYSA-N |
SMILES canonique |
O=[Mo].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)
![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)

![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)
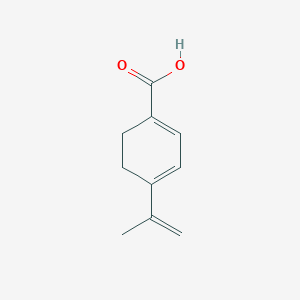
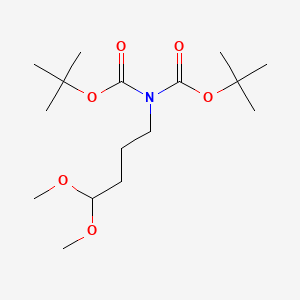
![1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B12547073.png)


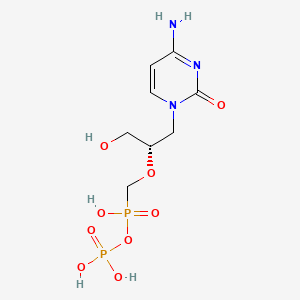
![Methyl [(2-methoxyphenyl)methyl]carbamate](/img/structure/B12547101.png)
